molecular formula C7H11FO3 B566813 (1S,3S,4S)-Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate CAS No. 1214921-49-9

(1S,3S,4S)-Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate

Cat. No.: B566813
CAS No.: 1214921-49-9
M. Wt: 162.16
InChI Key: RCABWLOYEULSPO-SRQIZXRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3S,4S)-Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate is a fluorinated cyclopentane derivative with the molecular formula C₇H₁₁FO₃ and an average molecular weight of 162.160 g/mol. It features three defined stereocenters at positions 1, 3, and 4, resulting in its (1S,3S,4S) configuration . The compound’s IUPAC name is methyl (1S,3S,4S)-3-fluoro-4-hydroxycyclopentanecarboxylate, and it is registered under CAS No. 1207474-80-3 and ChemSpider ID 32674296 . Its structure includes a fluorine atom at position 3 and a hydroxyl group at position 4 on the cyclopentane ring, with a methyl ester at position 1.

Properties

IUPAC Name

methyl (1S,3S,4S)-3-fluoro-4-hydroxycyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO3/c1-11-7(10)4-2-5(8)6(9)3-4/h4-6,9H,2-3H2,1H3/t4-,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCABWLOYEULSPO-SRQIZXRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C(C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@@H]([C@H](C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S,4S)-Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclopentane derivative.

    Fluorination: Introduction of the fluorine atom can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Hydroxylation: The hydroxyl group can be introduced via hydroxylation reactions using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.

    Esterification: The final step involves esterification to form the methyl ester, which can be achieved using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(1S,3S,4S)-Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide (NaN3) for azidation.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, mild conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: NaN3, polar aprotic solvents.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

Medicinal Chemistry

Bioisosteric Replacement : The incorporation of fluorine atoms into organic molecules can enhance biological activity. In studies involving hydroxyproline derivatives, the introduction of fluorine has been shown to maintain or improve binding affinity to target proteins while altering pharmacokinetic properties. For instance, (1S,3S,4S)-Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate can serve as a bioisosteric replacement in peptide synthesis for developing new therapeutics targeting hypoxia-inducible factors (HIFs) .

Targeted Protein Degradation : The compound's structural features allow it to be integrated into PROTAC (proteolysis-targeting chimeras) systems. These systems utilize small molecules to induce the degradation of specific proteins within cells. Incorporating this compound into PROTACs has demonstrated effective cellular degradation of target proteins at nanomolar concentrations .

Synthetic Biology

Building Blocks for Peptides : The compound acts as a versatile building block for synthesizing modified peptides. Its ability to mimic natural amino acids while providing unique properties makes it valuable in designing peptides with enhanced stability and bioactivity .

Conformational Studies : Research on the conformational preferences of compounds similar to this compound has provided insights into how structural variations affect biological interactions. Such studies help in optimizing lead compounds for further development .

Data Tables

Application AreaDescriptionExample Use Case
Medicinal ChemistryBioisosteric replacement in drug designHIF-targeting peptides
Targeted Protein DegradationIntegration into PROTAC systems for selective protein degradationBrd4-selective degradation
Synthetic BiologyBuilding blocks for peptide synthesisModified peptide libraries
Conformational StudiesUnderstanding structural preferences and their impact on biological activityOptimization of lead compounds

Case Study 1: Targeting HIF-1α

In a study focused on developing inhibitors for HIF-1α, researchers incorporated this compound into peptide sequences. The modified peptides exhibited enhanced binding affinities compared to their non-fluorinated counterparts. This case highlights the compound's potential in designing therapeutics for conditions like cancer where HIF-1α plays a pivotal role .

Case Study 2: PROTAC Development

A recent study demonstrated the use of this compound in creating PROTACs aimed at degrading specific oncogenic proteins. The resulting compounds showed effective degradation rates in cellular assays and provided a novel approach for targeted cancer therapy .

Mechanism of Action

The mechanism of action of (1S,3S,4S)-Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (1S,3S,4S)-methyl 3-fluoro-4-hydroxycyclopentanecarboxylate with structurally related cyclopentanecarboxylate derivatives, focusing on molecular properties, stereochemistry, and applications.

Table 1: Comparative Analysis of Cyclopentanecarboxylate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry Key Properties/Applications
This compound C₇H₁₁FO₃ 162.16 -Fluoro (C3)
-Hydroxyl (C4)
-Methyl ester
(1S,3S,4S) Potential intermediate for fluorinated pharmaceuticals; enhanced metabolic stability due to fluorine.
(1S,2S,3S,4R)-Methyl 3-((R)-1-amino-2-ethylbutyl)-4-(Boc-amino)-2-hydroxycyclopentanecarboxylate C₁₈H₃₄N₂O₅ 358.47 -Aminoalkyl
-Boc-protected amine
-Hydroxyl
(1S,2S,3S,4R) Intermediate in peramivir (antiviral) synthesis; bulky substituents enhance target specificity.
(1S,2R,3S,4S)-2,3-Dihydroxy-4-(hydroxymethyl)-1-aminocyclopentane hydrochloride C₇H₁₄ClNO₄ 183.63 -Dihydroxy
-Hydroxymethyl
-Amine hydrochloride
(1S,2R,3S,4S) Polar, crystalline pharmaceutical ingredient; high enantiomeric excess (98% e.e.).

Structural and Functional Differences

Fluorine vs. Amino/Bulkier Groups: The fluorine in this compound increases electronegativity and metabolic stability compared to non-fluorinated analogs. This substitution is common in medicinal chemistry to modulate pharmacokinetics . In contrast, the aminoalkyl and Boc-protected amine groups in the peramivir intermediate (CAS 316173-29-2) enhance interactions with biological targets (e.g., neuraminidase in influenza viruses) .

Hydroxyl vs.

Stereochemical Complexity :

  • All three compounds exhibit distinct stereochemical configurations that dictate their biological activity. For example, the (1S,2S,3S,4R) configuration in the peramivir intermediate ensures proper alignment with the neuraminidase active site , while the (1S,3S,4S) configuration in the fluorinated compound may influence its reactivity in synthetic pathways .

Physical and Chemical Properties

  • Density and Boiling Points :

    • The peramivir intermediate has a predicted density of 1.10 g/cm³ and boiling point of 476.5°C , reflecting its higher molecular weight and bulky substituents .
    • The hydrochloride derivative () has a measured melting point of 124.0–124.6°C , indicative of its crystalline purity .
  • Polarity and Solubility :

    • The fluorinated compound’s polarity is intermediate between the highly polar hydrochloride derivative and the lipophilic Boc-protected amine. This balance may make it suitable for crossing biological membranes while retaining solubility .

Biological Activity

  • Molecular Formula: C8H13FO3
  • Molecular Weight: 178.19 g/mol
  • Structure: The compound features a cyclopentane ring with a fluorine atom and a hydroxyl group at specific positions, which may influence its biological interactions.

Pharmacological Potential

Research indicates that compounds with similar structures to (1S,3S,4S)-Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate exhibit various biological activities, including:

  • Antimicrobial Activity: Several fluorinated compounds have shown effectiveness against bacterial strains. The introduction of fluorine can enhance lipophilicity and membrane permeability, potentially increasing antimicrobial efficacy.
  • Antitumor Activity: Fluorinated derivatives have been explored in cancer therapy due to their ability to modulate cellular pathways involved in proliferation and apoptosis. For instance, studies on related compounds suggest they may inhibit specific kinases involved in tumor growth.

The biological activity of this compound may involve:

  • Enzyme Inhibition: Similar compounds have been documented to inhibit enzymes critical for cell survival and proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
  • Receptor Modulation: The compound may interact with various receptors, influencing signaling pathways that regulate cellular functions.

Case Studies

  • Antimicrobial Studies: A study on structurally related compounds demonstrated significant antibacterial activity against Gram-positive bacteria. The fluorine substitution was key in enhancing the compound's potency.
  • Cancer Research: In vitro studies involving derivatives of cyclopentanecarboxylic acids indicated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
This compoundAntimicrobialStaphylococcus aureus
(2R)-2-Fluoro-2-methyl-D-ribono-gamma-lactoneAntitumorA549 (lung cancer)
tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylateEnzyme InhibitionVarious kinases

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.